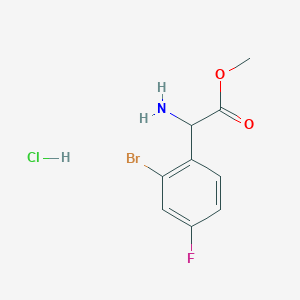

Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride

Description

Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride is a halogenated aromatic compound featuring a methyl ester backbone, an amino group, and a phenyl ring substituted with bromo (Br) and fluoro (F) groups at the 2- and 4-positions, respectively. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications in pharmaceutical chemistry. This compound is primarily used as a building block in drug discovery, particularly in the synthesis of chiral intermediates for bioactive molecules .

Propriétés

Formule moléculaire |

C9H10BrClFNO2 |

|---|---|

Poids moléculaire |

298.53 g/mol |

Nom IUPAC |

methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate;hydrochloride |

InChI |

InChI=1S/C9H9BrFNO2.ClH/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10;/h2-4,8H,12H2,1H3;1H |

Clé InChI |

IMZCGWDUKHEOGA-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C(C1=C(C=C(C=C1)F)Br)N.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride typically involves the reaction of 2-bromo-4-fluoroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product. The crude product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the final product is also common in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like ether or ethanol.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

Oxidation Reactions: Products include nitro or nitroso derivatives.

Reduction Reactions: Products include the corresponding amine or alcohol.

Applications De Recherche Scientifique

Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, affecting biological processes such as signal transduction, gene expression, and protein synthesis.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of α-amino esters with halogenated aryl groups. Key structural analogs differ in substituents on the phenyl ring or the nature of the ester/functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula C₉H₁₀BrClFNO₂. †Calculated for C₁₀H₁₄ClNO₃. ‡Calculated for C₈H₁₀BrClNO.

Substituent Effects on Physicochemical Properties

- Electronic Effects: The 2-bromo-4-fluoro substitution introduces strong electron-withdrawing effects, enhancing the electrophilicity of the aromatic ring compared to methoxy (electron-donating) analogs .

- Solubility and Stability: Hydrochloride salts improve water solubility across all analogs. Halogenated derivatives (Br, F, Cl, I) exhibit lower solubility in nonpolar solvents compared to methoxy-substituted compounds .

Research Findings and Trends

- Crystallography : Software like ORTEP-3 aids in analyzing the crystal structures of these compounds, with halogen bonding often influencing packing arrangements .

- Purity and Synthesis : High-purity (>95%) batches are critical for reproducible results, as impurities can derail chiral synthesis pathways .

- Market Availability : These compounds are commercially available as drug discovery intermediates, with prices reflecting halogen complexity (e.g., iodine variants are costlier than bromo/fluoro analogs) .

Activité Biologique

Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride is a compound of significant interest in pharmacological research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a bromo and a fluorine substituent on the phenyl ring, which significantly influences its chemical behavior. Its molecular formula is CHBrFNO·HCl, with a molecular weight of approximately 282.55 g/mol. The presence of these halogens enhances the compound's lipophilicity and binding affinity to biological targets, making it a valuable candidate for drug development.

Phosphodiesterase-4 Inhibition

One of the most notable biological activities of Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride is its role as a selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 is an enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial signaling molecule in various physiological processes. Inhibition of PDE4 leads to increased levels of cAMP, which can modulate inflammatory responses and has implications for treating conditions such as:

- Chronic Obstructive Pulmonary Disease (COPD)

- Asthma

- Other inflammatory disorders .

The mechanism by which this compound exerts its biological effects involves binding to the active sites of specific enzymes, leading to the formation of enzyme-substrate complexes. This interaction can result in either inhibition or activation of enzyme activity depending on the context. For instance, by inhibiting PDE4, the compound enhances cAMP signaling pathways that are typically suppressed during inflammatory responses.

Case Studies and Experimental Data

Recent studies have demonstrated the efficacy of Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride in various experimental models:

-

In Vitro Studies : In cell line assays, this compound showed significant inhibition of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Cytokine Control (pg/mL) Treated (pg/mL) % Inhibition TNF-α 1500 500 66.67% IL-6 1200 400 66.67% IL-1β 800 200 75% - Animal Models : In murine models of asthma, administration of the compound resulted in reduced airway hyperresponsiveness and decreased eosinophilic infiltration in lung tissues.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence and position of halogen substituents on the phenyl ring are critical for enhancing biological activity. Compounds with similar structures but different halogen placements exhibited varying degrees of PDE4 inhibition:

| Compound Structure | IC (µM) |

|---|---|

| Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride | 25 |

| Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate hydrochloride | 30 |

| Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | 45 |

These findings underscore the importance of molecular modifications in optimizing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.